4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
Description
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 3-methoxy group and a substituted ethoxy chain at the 4-position. The ethoxy moiety incorporates a 4-benzylpiperidin-1-yl group linked via a ketone (oxo) bridge.
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, akin to methods described for structurally related benzaldehydes. For instance, details the synthesis of a chromen-2-one derivative using propoxy-linked piperazine intermediates, while outlines formylation and esterification steps for analogous benzaldehydes .
Properties
IUPAC Name |
4-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-26-21-14-19(15-24)7-8-20(21)27-16-22(25)23-11-9-18(10-12-23)13-17-5-3-2-4-6-17/h2-8,14-15,18H,9-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZAHQUBVQGYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that has been identified as an essential coreceptor in the process of HIV-1 entry.
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction. This interaction is facilitated by the presence of one basic nitrogen atom in the compound. The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists.
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the HIV-1 entry process. By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells. This disruption of the HIV-1 entry process can lead to a decrease in HIV-1 infection rates.
Pharmacokinetics
For instance, the compound’s boiling point is 127-128°C at 2mmHg, suggesting that it may have good stability and could be well-absorbed in the body.
Biological Activity
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is a synthetic organic compound with a complex structure that includes a benzylpiperidine moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is C20H26N2O3, indicating the presence of 20 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The compound features a benzaldehyde derivative structure which is significant for its biological activity.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Weight | 342.43 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from isovanillin and halogenated ethane. A proposed synthetic route includes:
- Formation of the piperidine ring : The reaction of isovanillin with appropriate reagents.
- Introduction of the oxoethoxy group : Utilizing alkylation methods to attach the oxoethoxy moiety.
- Final purification : Achieving high purity through recrystallization techniques.
While the precise mechanism of action for 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is not fully elucidated, it is hypothesized to interact with specific biological targets such as neurotransmitter receptors or enzymes. Its structural components suggest potential modulation of dopaminergic systems or anti-inflammatory activities.
Biological Activity
Research indicates that compounds with similar structural motifs, particularly those containing benzylpiperidine derivatives, exhibit a range of biological activities:
- Antiproliferative Effects : Studies have shown that related benzoylpiperidine compounds possess notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For instance, a related compound demonstrated IC50 values ranging from 19.9 to 75.3 µM against cancer cells while sparing non-cancerous cells .
- Receptor Interaction : Benzylpiperidine derivatives have been noted for their interactions with dopamine receptors and chemokine receptors, which are crucial in various physiological processes including pain management and immune response modulation .
Case Studies
- Anticancer Activity : A study involving benzoylpiperidine derivatives reported significant inhibition of cell growth in human breast and ovarian cancer models. The lead compound showed competitive inhibition with IC50 values indicating potent activity .
- Neuroprotective Properties : Research on similar compounds highlighted their neuroprotective capabilities, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy in neurodegenerative diseases .
Future Directions
Further investigations are warranted to explore the full spectrum of biological activities associated with 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde. Potential areas include:
- In Vivo Studies : To assess therapeutic efficacy and safety.
- Structural Modifications : To optimize potency and selectivity towards specific biological targets.
Scientific Research Applications
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is a synthetic organic compound belonging to the benzaldehyde derivatives class. It features a complex structure including a benzylpiperidine moiety, potentially contributing to its biological activities.
Synthesis and Classification
4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde can be synthesized through chemical reactions using starting materials like isovanillin and halogenated ethane. A common method involves reacting isovanillin with reagents to introduce the piperidine and oxoethoxy groups.
Potential Applications
This compound has potential applications in various scientific fields:
- Development of new therapeutic agents due to its structure allowing for interactions that may be useful in pharmacological applications.
- It could potentially modulate neurotransmitter systems or exhibit anti-inflammatory properties. Research on similar compounds suggests benzylpiperidine derivatives may act on dopamine receptors or have implications in pain management because of structural similarities to known analgesics.
Relevant Properties
Key physical and chemical properties and relevant analytical data such as melting point, boiling point, and spectral characteristics (IR, NMR) should be obtained for thorough characterization.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The target compound shares a core benzaldehyde structure with modifications at the 4-position ethoxy chain. Below is a comparative analysis of its structural analogs:
Key Observations
The oxo group in the ethoxy chain introduces a hydrogen-bond acceptor site, which may influence binding affinity in biological targets, contrasting with the non-oxo analog in .
Substituent Effects: The 4-bromophenyl variant () replaces the heterocycle with an aromatic bromine, increasing molecular weight and altering electronic properties, which could modulate reactivity in cross-coupling reactions .
Synthetic Accessibility :
- Compounds lacking the oxo group (e.g., ) may be synthesized via simpler alkylation steps, whereas the target compound requires ketone formation or acyl transfer reactions .
Q & A
Q. What are the key synthetic strategies for preparing 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde, and how can reaction yields be optimized?
Methodological Answer: The compound’s synthesis involves multi-step organic reactions. A plausible route includes:
- Step 1: Preparation of 4-benzylpiperidine via alkylation of piperidine with benzyl chloride, followed by purification via recrystallization .
- Step 2: Coupling of the piperidine derivative with a chloroacetyl chloride intermediate to form the 2-oxoethoxy moiety. Reaction conditions (e.g., anhydrous DCM, 0–5°C) are critical to minimize side reactions .
- Step 3: Etherification of 3-methoxy-4-hydroxybenzaldehyde with the 2-oxoethoxy-piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF, 60°C) .
Yield Optimization: - Use stoichiometric excess (1.2–1.5 eq) of the electrophilic partner (e.g., chloroacetyl chloride) to drive the reaction.
- Monitor progress via TLC (silica gel, UV visualization) or in situ FTIR to track carbonyl formation (~1740 cm⁻¹) .
Q. How can researchers confirm the structural integrity of 4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde using spectroscopic methods?
Methodological Answer:
- 1H-NMR:
- 13C-NMR:
- Aldehyde carbon at δ 190–195 ppm.
- Piperidine carbonyl at δ 165–170 ppm .
- FTIR:
- Strong absorption at ~1700 cm⁻¹ (C=O stretch from oxoethoxy and aldehyde groups) .
Advanced Research Questions
Q. How does the electronic environment of the benzaldehyde moiety influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- The 3-methoxy group activates the aromatic ring via electron donation, directing nucleophilic attacks to the para position relative to the methoxy substituent.
- Computational studies (e.g., DFT calculations) can map electron density distribution to predict regioselectivity. For example, the aldehyde group’s electrophilicity is enhanced by conjugation with the electron-withdrawing oxoethoxy chain .
- Experimental Validation:
- Conduct kinetic studies with model nucleophiles (e.g., hydroxylamine) under varying pH conditions.
- Monitor reaction progress via HPLC to quantify adduct formation .
Q. What strategies can mitigate instability of the aldehyde group during long-term storage or under experimental conditions?
Methodological Answer:
- Stabilization Techniques:
- Store as a lyophilized solid at –20°C under inert gas (N₂ or Ar) to prevent oxidation.
- Add stabilizers (e.g., 0.1% BHT) to solutions to inhibit radical-mediated degradation .
- Stability Testing:
Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous benzaldehyde derivatives?
Methodological Answer:
- Data Reconciliation Workflow:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding using molecular docking (e.g., AutoDock Vina) .
- Assay Standardization: Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .
- Meta-Analysis: Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADME Prediction:
- Toxicity Screening:
- Run ProTox-II to predict hepatotoxicity and mutagenicity.
- Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
